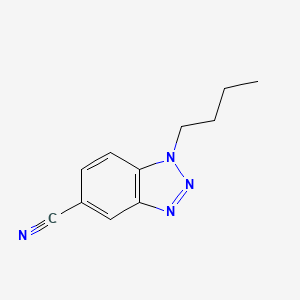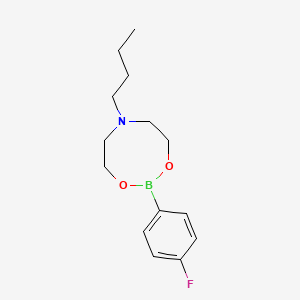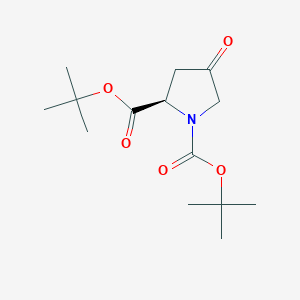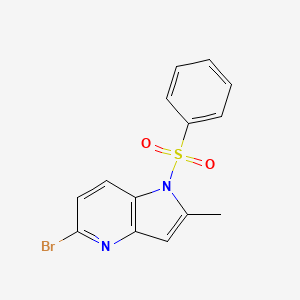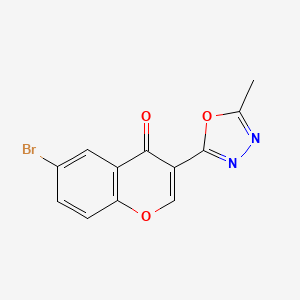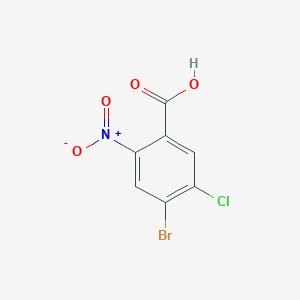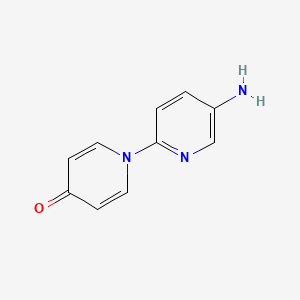
1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one
Descripción general
Descripción
The compound “1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one” belongs to a class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction and density functional theory (DFT) . These techniques can provide information about the conformation and electronic structure of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Utility
1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one and its derivatives have been synthesized through various innovative methods, revealing their broad spectrum of medicinal utilities. Notably, a one-step, three-component synthesis approach has been developed to create pyridines and 1,4-dihydropyridines, which are crucial scaffolds in medicinal chemistry. These compounds have shown promise as anti-inflammatory agents due to the formation of substituted enaminonitriles during their synthesis process (Evdokimov et al., 2006).
Supramolecular Chemistry
The study of bifunctional aromatic N-heterocycles, including 1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one derivatives, has contributed significantly to supramolecular chemistry. These compounds facilitate the formation of diverse supramolecular synthons through hydrogen-bonding interactions, paving the way for novel reagents in crystal engineering and molecular recognition (Aakeröy et al., 2007).
Anticancer Activity
Research on the 1,4-dihydropyridine scaffold has also led to the identification of compounds with potential anticancer activities. Through experimental and computational studies, derivatives have been synthesized that show promising interactions with the colchicine binding site of tubulin. These interactions may contribute to the inhibition of tubulin polymerization, a mechanism that is crucial for the development of anticancer drugs (Jayarajan et al., 2019).
Coordination Chemistry
The coordination chemistry of 1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one derivatives has been explored through the synthesis of compounds that act as versatile ligands. These studies have highlighted the role of noncovalent interactions in forming complex structures with metals, contributing to the fields of catalysis, molecular sensing, and materials science (Mirzaei et al., 2014).
Hydrogen Production
The photocatalytic oxidation of 1,4-dihydropyridines to pyridines, utilizing platinum(II) terpyridyl complexes, has demonstrated an efficient method for hydrogen production in homogeneous solutions. This process highlights the potential of 1,4-dihydropyridine derivatives in renewable energy technologies, providing a sustainable approach to hydrogen generation (Zhang et al., 2004).
Propiedades
IUPAC Name |
1-(5-aminopyridin-2-yl)pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRDGQPUBWFLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=CC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



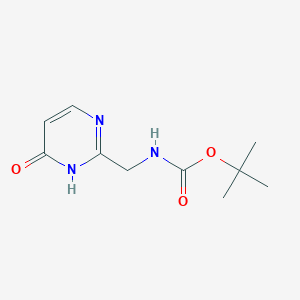
![2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine](/img/structure/B1528142.png)
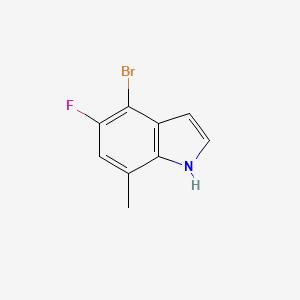
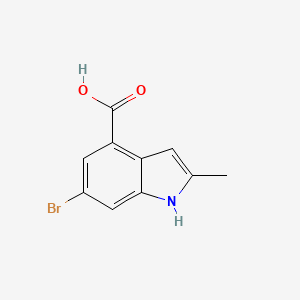
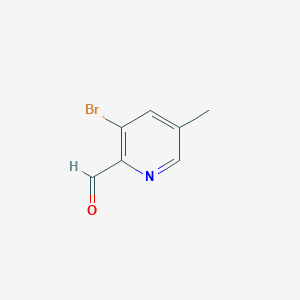
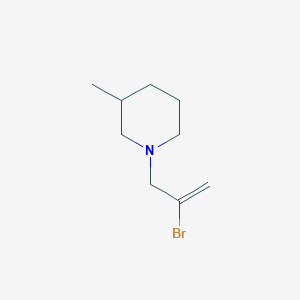
![8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine](/img/structure/B1528148.png)
